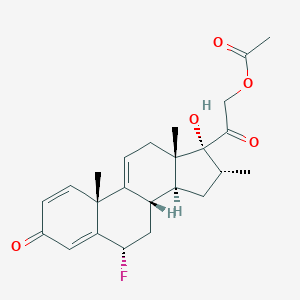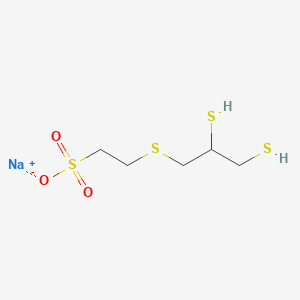
4-Carboxypyridinium dichromate
Overview
Description
4-Carboxypyridinium dichromate is a chemical compound with the molecular formula C12H12Cr2N2O11. It is an orange to brown crystalline powder that is used primarily as an oxidizing agent in organic synthesis. This compound is known for its ability to convert primary and secondary alcohols into aldehydes and ketones, respectively .
Preparation Methods
4-Carboxypyridinium dichromate can be synthesized by the slow addition of chromium trioxide to an aqueous solution of 4-carboxypyridine in a 1:2 molar ratio under ice-cold conditions. The reaction mixture is then stirred for a specific period, followed by filtration and drying to obtain the final product . This method ensures the stability and non-hygroscopic nature of the compound.
Chemical Reactions Analysis
4-Carboxypyridinium dichromate primarily undergoes oxidation reactions. It is a strong oxidizing agent that can convert:
- Primary alcohols to aldehydes
- Secondary alcohols to ketones
Common reagents and conditions used in these reactions include dimethylformamide and dimethyl sulfoxide as solvents. The major products formed from these reactions are aldehydes and ketones .
Scientific Research Applications
4-Carboxypyridinium dichromate has several applications in scientific research:
- Chemistry : Used as an oxidizing agent in organic synthesis to convert alcohols to aldehydes and ketones.
- Biology : Employed in the study of oxidative stress and its effects on biological systems.
- Medicine : Investigated for its potential use in the synthesis of pharmaceutical intermediates.
- Industry : Utilized in the production of fine chemicals and in various oxidation processes .
Mechanism of Action
The mechanism of action of 4-Carboxypyridinium dichromate involves the transfer of oxygen atoms from the chromium center to the substrate, resulting in the oxidation of the substrate. The chromium in the compound is in the hexavalent state, which is reduced to the trivalent state during the reaction. This process involves the formation of a chromate ester intermediate, which then decomposes to yield the oxidized product .
Comparison with Similar Compounds
4-Carboxypyridinium dichromate is similar to other chromium-based oxidizing agents such as:
- Pyridinium dichromate
- Pyridinium chlorochromate
- Collins reagent
What sets this compound apart is its stability and non-hygroscopic nature, making it easier to handle and store compared to other chromium-based reagents .
Properties
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDYXKGKDSICMQ-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cr2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583516 | |
| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104316-83-8 | |
| Record name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)


![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)





![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
